

Application Notes and Protocols for 10-Norparvulenone Solubility and Stability Testing

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Compound of Interest

Compound Name: 10-Norparvulenone

Cat. No.: B1241056

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Introduction

10-Norparvulenone is a fungal metabolite first isolated from *Microsphaeropsis* sp.[1][2] With the molecular formula $C_{12}H_{14}O_5$ and a molecular weight of 238.2 g/mol, this small molecule has demonstrated potential as an anti-influenza virus agent.[1] Preliminary studies indicate that it may exert its antiviral effect by decreasing viral sialidase activity.[1] To advance the preclinical development of **10-Norparvulenone**, a thorough characterization of its physicochemical properties, particularly its solubility and stability, is essential.

These application notes provide detailed protocols for determining the aqueous and organic solvent solubility of **10-Norparvulenone**, as well as for assessing its stability under various stress conditions. The presented methodologies are based on established industry-standard practices to ensure data reliability and reproducibility, which are critical for formulation development, pharmacokinetic studies, and regulatory submissions.

Physicochemical Properties of 10-Norparvulenone

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ O ₅	[1]
Molecular Weight	238.2 g/mol	[1]
CAS Number	618104-32-8	[1]
Appearance	White to off-white solid	Hypothetical
Qualitative Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	[1]
Storage Condition	Store at -20°C for long-term stability (≥ 4 years)	

Solubility Testing Protocol

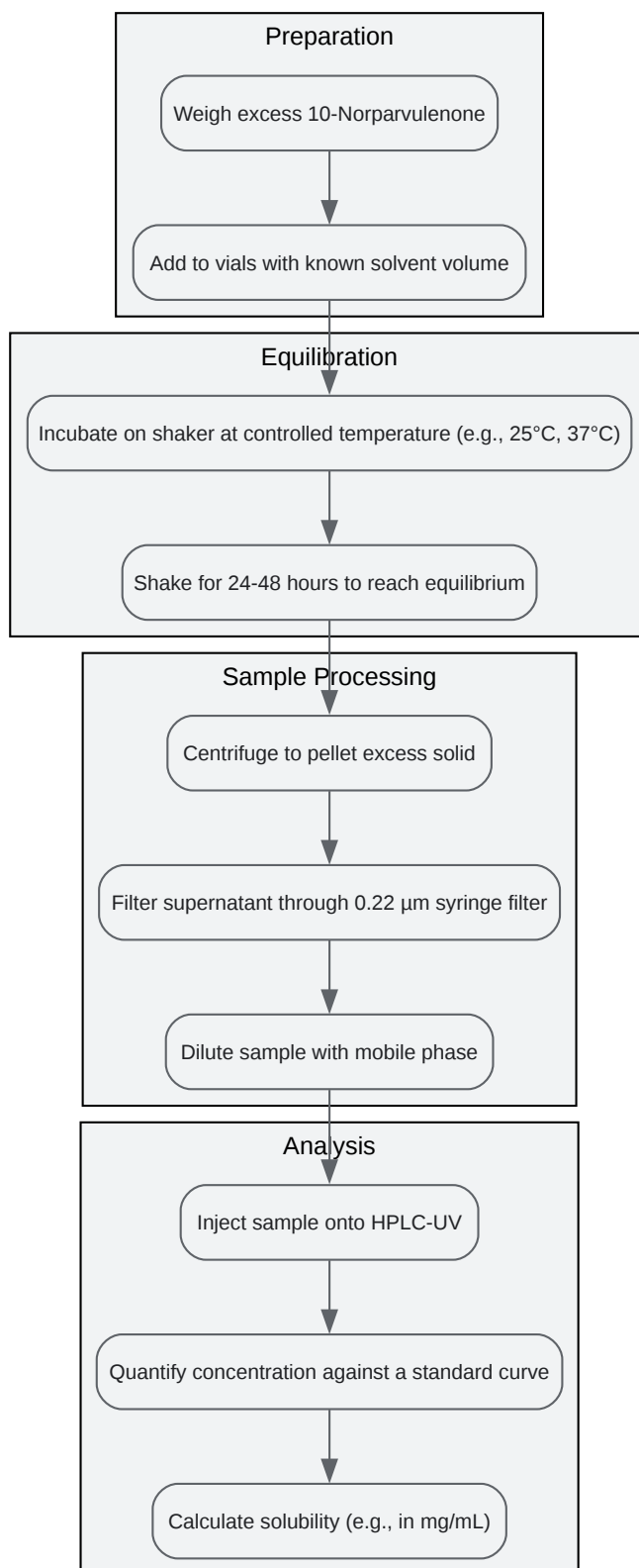
The following protocol describes the determination of the thermodynamic solubility of **10-Norparvulenone** using the conventional shake-flask method. This method is considered the gold standard for solubility measurement.

Materials and Equipment

- **10-Norparvulenone** (solid)
- Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, DMSO)
- Scintillation vials or glass tubes with screw caps
- Orbital shaker or rotator with temperature control
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Syringe filters (0.22 µm)

- Volumetric flasks and pipettes

Experimental Workflow



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Figure 1: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Procedure

- **Preparation of Standard Solutions:** Prepare a stock solution of **10-Norparvulenone** in a suitable solvent (e.g., DMSO) at a known concentration. From this stock, create a series of calibration standards by serial dilution with the HPLC mobile phase.
- **Sample Preparation:** Add an excess amount of solid **10-Norparvulenone** to a series of vials containing a precise volume of the desired test solvents (e.g., 1 mL). Ensure there is undissolved solid material at the bottom of each vial.
- **Equilibration:** Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C). Shake the samples for 24 to 48 hours to ensure equilibrium is reached.
- **Sample Processing:** After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved compound.
- **Filtration and Dilution:** Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
- **HPLC Analysis:** Analyze the diluted samples and the calibration standards by HPLC-UV.
- **Data Analysis:** Determine the concentration of **10-Norparvulenone** in the diluted samples by interpolating from the standard curve. Calculate the original solubility in the test solvent, accounting for the dilution factor.

Hypothetical Solubility Data

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (µM)
Water	25	0.05	209.9
Water	37	0.08	335.8
PBS (pH 7.4)	25	0.06	251.9
PBS (pH 7.4)	37	0.10	419.8
Ethanol	25	15.2	63,795.1
DMSO	25	> 50	> 209,907.6

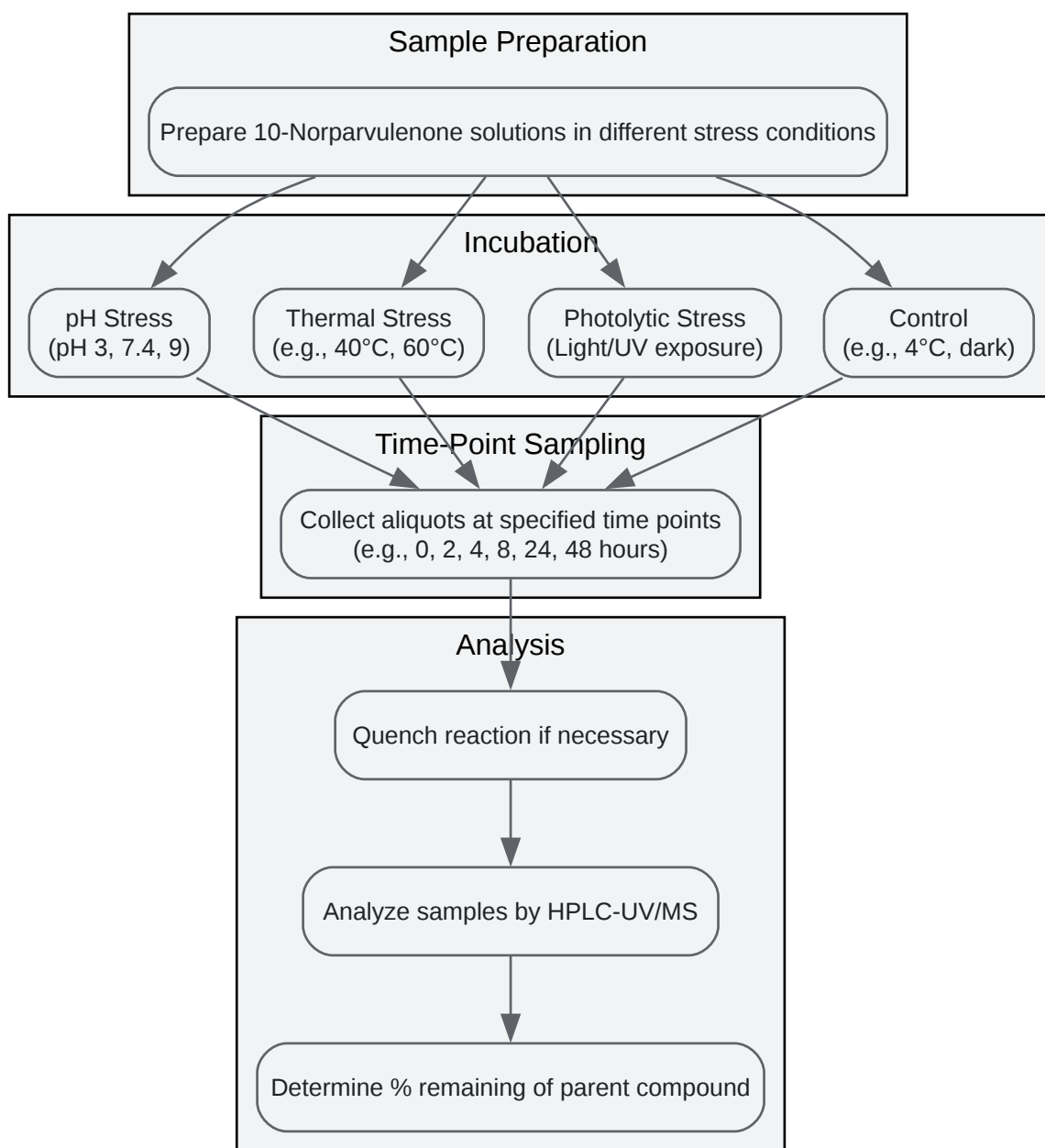
Stability Testing Protocol

This protocol outlines a forced degradation study to assess the stability of **10-Norparvulenone** under various stress conditions, including pH, temperature, and light.

Materials and Equipment

- **10-Norparvulenone** stock solution (in a suitable solvent like DMSO)
- Aqueous buffers (e.g., pH 3, pH 7.4, pH 9)
- Temperature-controlled chambers/incubators
- Photostability chamber with controlled light and UV exposure
- HPLC system with UV or Mass Spectrometry (MS) detector
- Volumetric flasks, pipettes, and autosampler vials

Experimental Workflow



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Figure 2: Workflow for the forced degradation stability study.

Step-by-Step Procedure

- Stock Solution Preparation: Prepare a stock solution of **10-Norparvulenone** in DMSO or another suitable solvent at a concentration of approximately 1 mg/mL.
- Stress Condition Preparation:

- pH Stability: Dilute the stock solution into aqueous buffers of varying pH (e.g., pH 3, 7.4, and 9) to a final concentration of approximately 10-20 µg/mL.
- Thermal Stability: Dilute the stock solution into a neutral buffer (e.g., PBS pH 7.4) and incubate at elevated temperatures (e.g., 40°C and 60°C).
- Photostability: Expose the solution in a neutral buffer to controlled light and UV radiation in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
- Control: A control sample in a neutral buffer should be stored at a condition where the compound is expected to be stable (e.g., 4°C in the dark).
- Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.
- Sample Quenching and Analysis: If necessary, quench the degradation reaction (e.g., by neutralizing the pH or cooling the sample). Analyze the samples by a stability-indicating HPLC method to determine the percentage of **10-Norparvulenone** remaining relative to the initial time point (T=0).
- Data Analysis: Plot the percentage of **10-Norparvulenone** remaining versus time for each condition to determine the degradation kinetics.

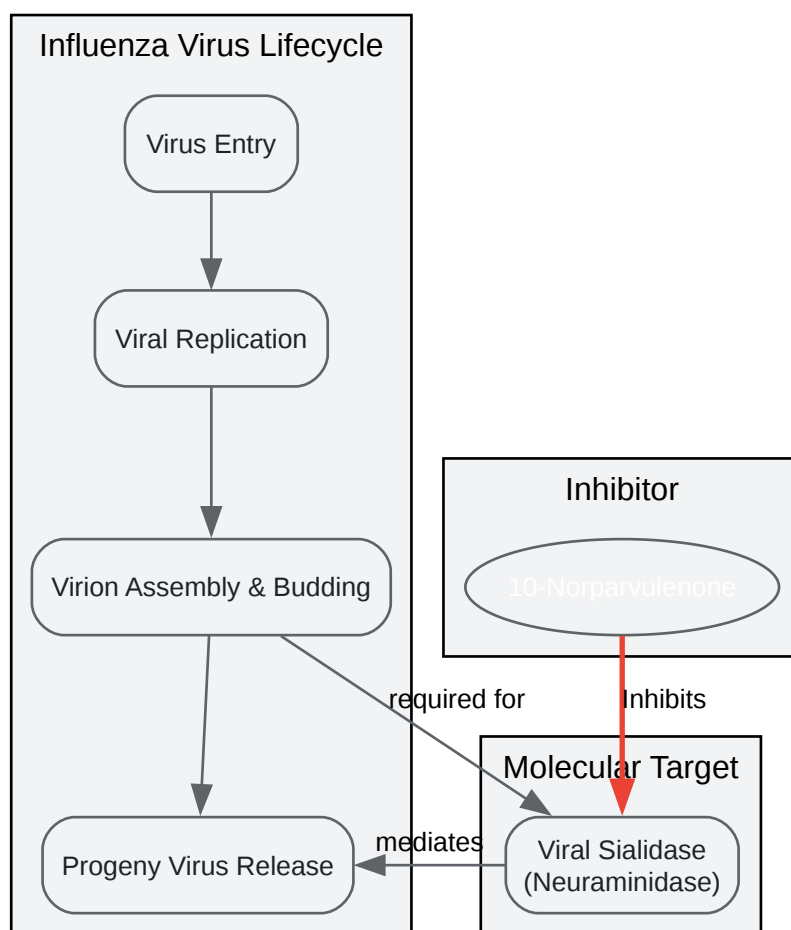
Hypothetical Stability Data

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Stress Condition	Time (hours)	% 10-Norparvulenone Remaining
pH 3 (40°C)	0	100
24	98.5	
48	97.1	
pH 7.4 (40°C)	0	100
24	95.2	
48	90.8	
pH 9 (40°C)	0	100
24	75.6	
48	55.4	
60°C (pH 7.4)	0	100
24	82.3	
48	68.1	
Photostability (ICH Q1B)	0	100
24	88.9	
Control (4°C, dark)	0	100
48	99.8	

Potential Signaling Pathway Involvement

The anti-influenza activity of **10-Norparvulenone** is reported to be associated with the inhibition of viral sialidase (neuraminidase).^[1] This enzyme is crucial for the release of progeny virions from infected cells. The following diagram illustrates a simplified, hypothetical mechanism of action.



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Figure 3: Hypothetical mechanism of action for **10-Norparvulenone**.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the solubility and stability of **10-Norparvulenone**. Accurate and comprehensive data generated from these studies are indispensable for guiding formulation development, designing further non-clinical and clinical studies, and ultimately, for the successful translation of this promising antiviral candidate into a therapeutic agent. It is recommended that all analytical methods used are appropriately validated to ensure the integrity of the data.

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References

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